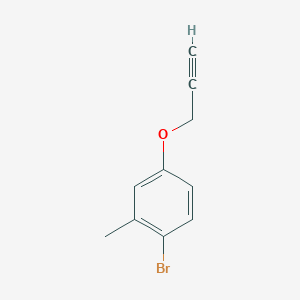

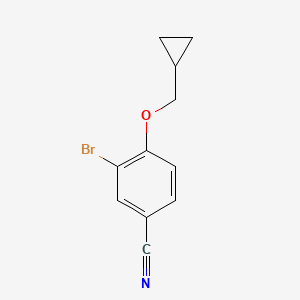

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene

Übersicht

Beschreibung

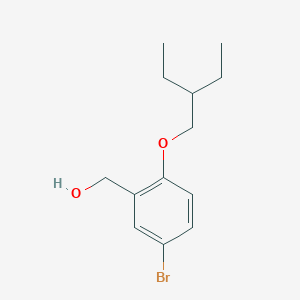

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H7BrO . It is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene and its derivatives, including 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%). Low cost, high yields, and easy availability of compounds helped in the synthesis .Molecular Structure Analysis

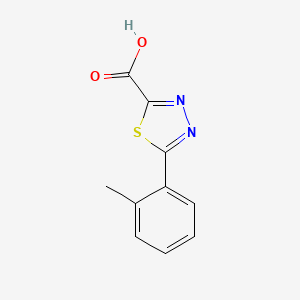

The molecular structure of 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene contains a total of 21 bond(s). There are 12 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), and 1 six-membered .Chemical Reactions Analysis

The terminal alkynes in compounds like 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 1-bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene. These compounds were synthesized with good yields (53–85%) using cost-effective materials. One compound, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, showed potent antibacterial effects against Bacillus subtillus, suggesting potential antiurease and antibacterial applications (Batool et al., 2014).

Molecular Structure Analysis

The title compound, (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, a related derivative, was studied for its molecular structure. The analysis of dihedral angles between the methoxy- and bromo-substituted benzene rings provided insights into its molecular conformation (Jasinski et al., 2010).

Crystallographic Properties

3-(Prop-2-yn-1-yloxy)phthalonitrile, another derivative, was examined for its crystallographic properties. The study highlighted the coplanarity of atoms and the formation of supramolecular tapes in the crystal structure, providing valuable information for material science applications (Jan et al., 2013).

Electrochemical Applications

A study on the controlled-potential reduction of derivatives of 1-bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene found applications in the synthesis of tetrahydrofuran derivatives. This research opens pathways for applications in electrochemical syntheses (Esteves et al., 2007).

Dendritic Carbosilane Synthesis

The compound was used as a precursor in the modular construction of dendritic carbosilanes. This method is significant for the synthesis of modified carbosilane dendrimers, which are essential in materials science and nanotechnology (Casado & Stobart, 2000).

Eigenschaften

IUPAC Name |

1-bromo-2-methyl-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFROZURTDFIDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)

![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)

![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)

![1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1407221.png)